molecular formula C14H20N6S2 B13366201 [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide

[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide

Cat. No.: B13366201
M. Wt: 336.5 g/mol
InChI Key: UNLMXRZDDAWHAO-UHFFFAOYSA-N
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Description

[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Construction of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide under cyclization conditions to form the triazole ring.

    Formation of the thiadiazole ring: The triazole intermediate is further reacted with sulfur and a suitable alkylating agent to form the thiadiazole ring.

    Introduction of the isopropyl sulfide group: The final step involves the alkylation of the thiadiazole derivative with isopropyl sulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The isopropyl sulfide group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the triazole and pyrazole rings.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.

Biology and Medicine

    Anticancer: It has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.

    Antimicrobial: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

    Anti-inflammatory: It has been studied for its anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity may involve the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl sulfide
  • [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide

Uniqueness

The unique combination of pyrazole, triazole, and thiadiazole rings in [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide provides it with a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H20N6S2

Molecular Weight

336.5 g/mol

IUPAC Name

6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H20N6S2/c1-8(2)5-10-6-11(16-15-10)13-19-20-12(7-21-9(3)4)17-18-14(20)22-13/h6,8-9H,5,7H2,1-4H3,(H,15,16)

InChI Key

UNLMXRZDDAWHAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSC(C)C

Origin of Product

United States

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